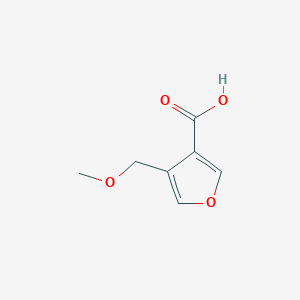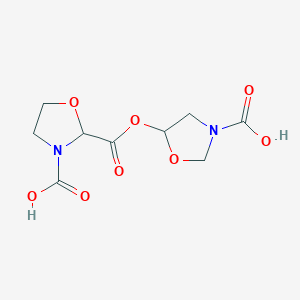
2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid is a complex organic compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid typically involves multicomponent reactions of 1,2-amino alcohols. These reactions can be categorized into three main strategies:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions use transition metals like copper or ruthenium as catalysts to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This approach involves the use of chiral catalysts to achieve high enantioselectivity in the synthesis of oxazolidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxazolidine ring into other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidine ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines .
Wissenschaftliche Forschungsanwendungen
2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products . It can also inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid include:
Oxazolidinones: These compounds have a similar oxazolidine ring structure and are used as chiral auxiliaries in asymmetric synthesis.
Spirooxazolidines: These compounds have a spirocyclic structure and are used in the synthesis of complex natural products.
Oxazolidines: These are simpler analogs of the compound and are used as intermediates in organic synthesis.
Eigenschaften
Molekularformel |
C9H12N2O8 |
|---|---|
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
2-[(3-carboxy-1,3-oxazolidin-5-yl)oxycarbonyl]-1,3-oxazolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O8/c12-7(6-11(9(15)16)1-2-17-6)19-5-3-10(4-18-5)8(13)14/h5-6H,1-4H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
KMIRHLLBPRWVAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(N1C(=O)O)C(=O)OC2CN(CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B12908755.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
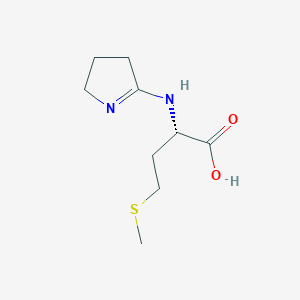
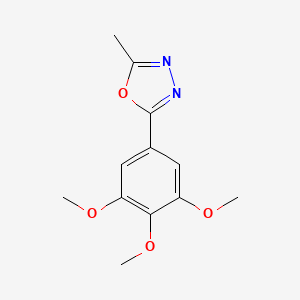
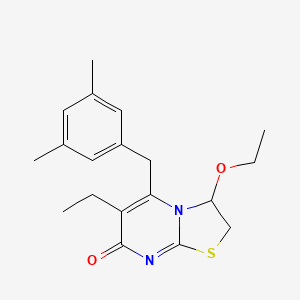
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
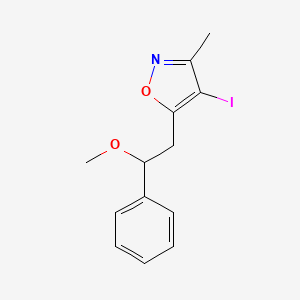
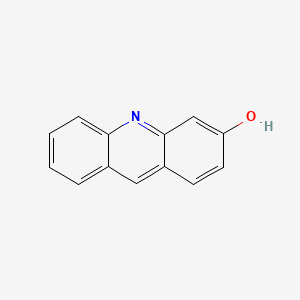
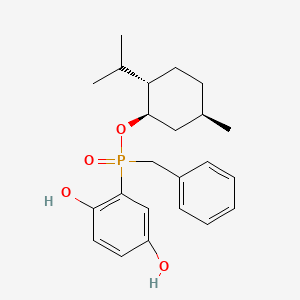
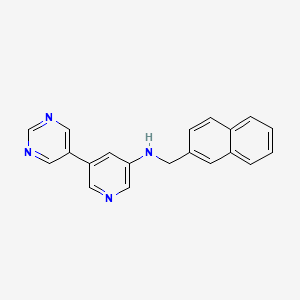
![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)
